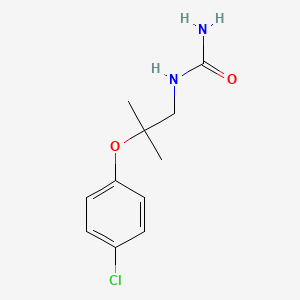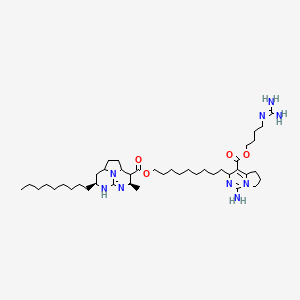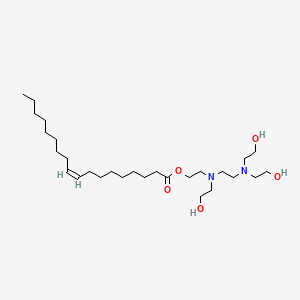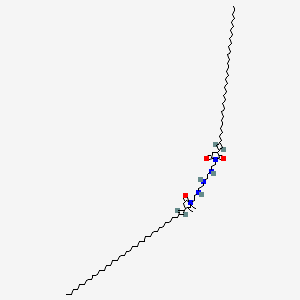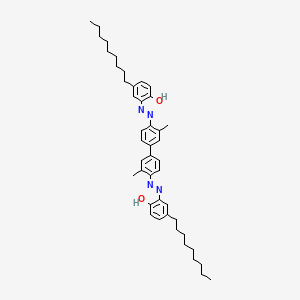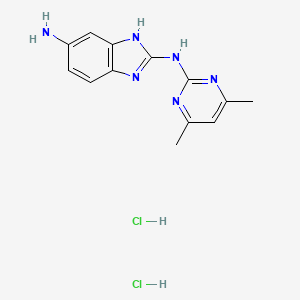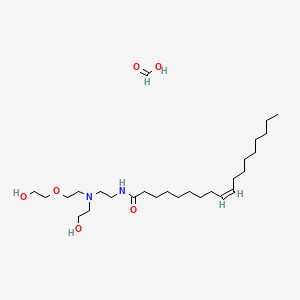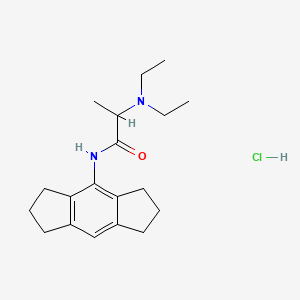
2-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a diethylamino group, a hexahydro-s-indacenyl moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride typically involves multiple steps:
Formation of the Hexahydro-s-indacenyl Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the hexahydro-s-indacenyl structure.
Attachment of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the diethylamino group.
Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amide coupling reaction, typically using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets, altering their activity, and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)acetamide
- **2-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butanamide
Uniqueness
2-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of a diethylamino group, hexahydro-s-indacenyl moiety, and propanamide group sets it apart from similar compounds, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
85572-98-1 |
|---|---|
Molecular Formula |
C19H29ClN2O |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
2-(diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C19H28N2O.ClH/c1-4-21(5-2)13(3)19(22)20-18-16-10-6-8-14(16)12-15-9-7-11-17(15)18;/h12-13H,4-11H2,1-3H3,(H,20,22);1H |
InChI Key |
MJPPNRQXMIUHGO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)C(=O)NC1=C2CCCC2=CC3=C1CCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


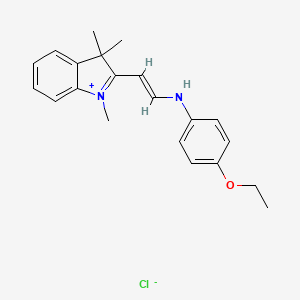

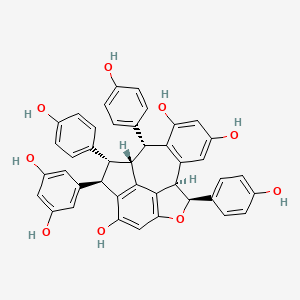
![N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide](/img/structure/B12778145.png)

